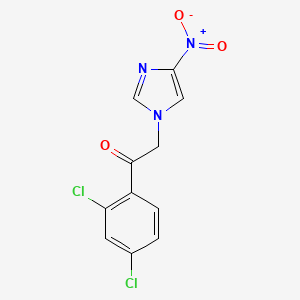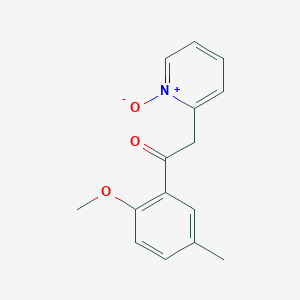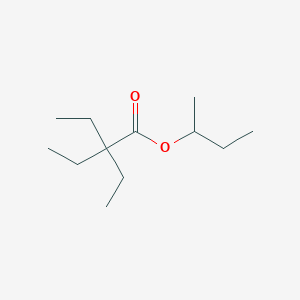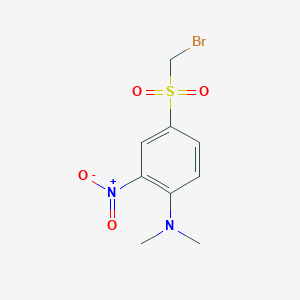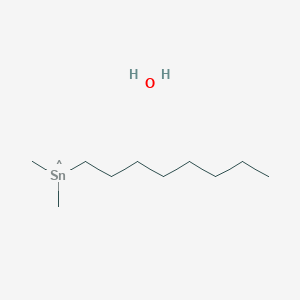![molecular formula C8H9NOS B14576417 6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 61636-48-4](/img/structure/B14576417.png)
6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one is a compound that belongs to the class of quinomethanes. Quinomethanes are a group of carbocyclic compounds derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a cyclohexa-2,4-dien-1-one core.
Preparation Methods
The synthesis of 6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one can be achieved through various synthetic routes. One common method involves the reaction of heteroaromatic aminoesters or aminonitriles with 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This reaction is typically carried out under a nitrogen atmosphere, either in HMPA (hexamethylphosphoramide) at 150°C or without solvent at 170°C . The reaction conditions are optimized to yield the desired product efficiently.
Chemical Reactions Analysis
6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted quinomethanes and their derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it is being explored for its potential therapeutic properties, including its role as an anticancer agent. In industry, it is used in the production of dyes and pigments due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as its role in enzyme inhibition or anticancer activity .
Comparison with Similar Compounds
6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as 2,4-dichloro-6-[(2-thiazolylamino)methylidene]-1-cyclohexa-2,4-dienone and 2,4-dibromo-6-[[(2,6-dimethyl-1-piperidinyl)amino]methylidene]-1-cyclohexa-2,4-dienone These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications
Properties
CAS No. |
61636-48-4 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
methyl 2-hydroxybenzenecarboximidothioate |
InChI |
InChI=1S/C8H9NOS/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3 |
InChI Key |
RRLHJLZKMWSASS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-4-(4-chlorophenyl)sulfonylbut-2-enoxy]-4-methylbenzene](/img/structure/B14576335.png)
![N-[1,3-Bis(2-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14576339.png)
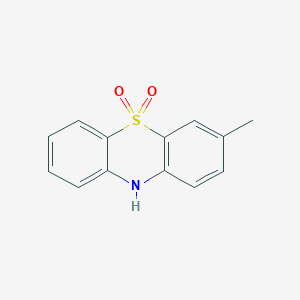
![2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol](/img/structure/B14576350.png)
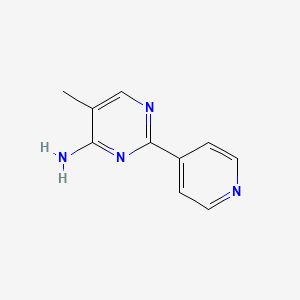
![4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester](/img/structure/B14576361.png)
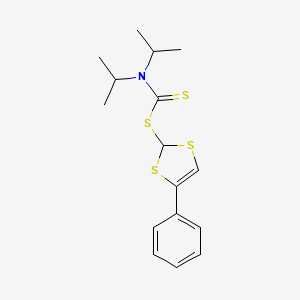
![2-[(Butylsulfanyl)methyl]-4-chlorophenol](/img/structure/B14576375.png)
![2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14576381.png)
